

Application Notes and Protocols for the Spectroscopic Analysis of 4-Propoxycinnamic Acid

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Compound of Interest

Compound Name: 4-Propoxycinnamic acid

Cat. No.: B2656143

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Propoxycinnamic acid is a derivative of cinnamic acid, a compound widely found in the plant kingdom. Cinnamic acid and its derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential for creating novel polymers and functional materials. Accurate structural elucidation is paramount for understanding the structure-activity relationships and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This document provides a comprehensive guide to the ^1H and ^{13}C NMR spectroscopic analysis of **4-propoxycinnamic acid**, including predicted spectral data, detailed experimental protocols, and workflow diagrams.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-propoxycinnamic acid**. These predictions are based on the analysis of structurally similar compounds, including 4-hydroxycinnamic acid and 4-methoxycinnamic acid. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of **4-Propoxycinnamic acid** with atom numbering for NMR assignments.

Table 1: Predicted ^1H NMR Data for **4-Propoxycinnamic Acid** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~12.0 (broad s)	Singlet	-	1H	H10 (-COOH)
~7.65	Doublet	~16.0	1H	H8
~7.48	Doublet	~8.8	2H	H2, H6
~6.90	Doublet	~8.8	2H	H3, H5
~6.30	Doublet	~16.0	1H	H7
~3.95	Triplet	~6.6	2H	H13
~1.82	Sextet	~7.0	2H	H14
~1.05	Triplet	~7.4	3H	H15

Table 2: Predicted ^{13}C NMR Data for **4-Propoxycinnamic Acid** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~172.5	C9 (C=O)
~161.0	C4
~145.0	C8
~129.8	C2, C6
~127.0	C1
~115.5	C7
~115.0	C3, C5
~70.0	C13
~22.5	C14
~10.5	C15

Experimental Protocols

This section provides detailed protocols for the preparation of a sample of **4-propoxycinnamic acid** for NMR analysis and the subsequent acquisition of ^1H and ^{13}C NMR spectra.

Sample Preparation

A homogeneous and particle-free solution is crucial for obtaining high-resolution NMR spectra.

Materials:

- **4-Propoxycinnamic acid** (5-10 mg for ^1H NMR; 20-50 mg for ^{13}C NMR)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , 0.6-0.7 mL)
- High-quality 5 mm NMR tube and cap
- Small vial
- Pasteur pipette and bulb

- Small plug of glass wool or a syringe filter

Procedure:

- Weighing the Sample: Accurately weigh the required amount of **4-propoxycinnamic acid** into a clean, dry vial.
- Dissolution: Add the deuterated solvent (e.g., CDCl_3) to the vial.
- Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid.
- Filtration: To remove any particulate matter, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.
- Transfer: Carefully transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These parameters may require optimization based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans (NS): 16 to 64 (depending on sample concentration)
- Relaxation Delay (D1): 1-2 seconds
- Acquisition Time (AQ): 2-4 seconds
- Spectral Width (SW): 16 ppm (centered around 6-8 ppm)

- Temperature: 298 K

¹³C NMR Spectroscopy:

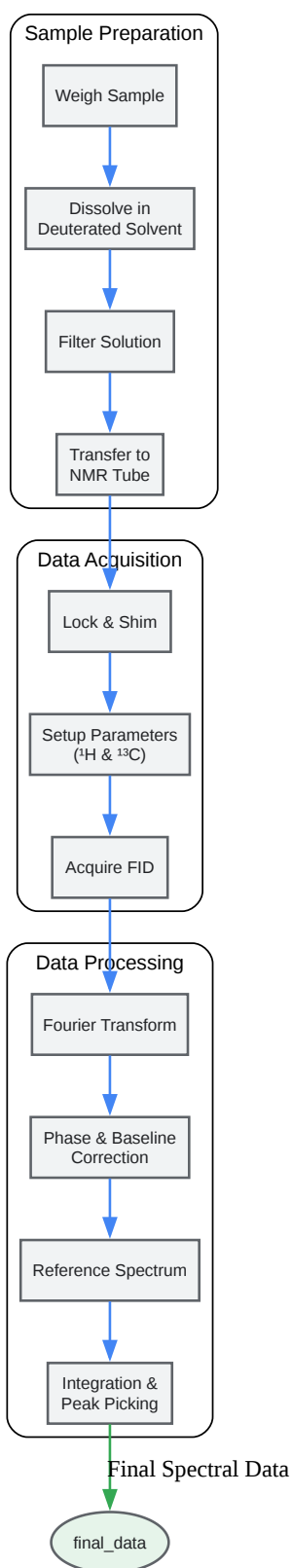
- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
- Number of Scans (NS): 1024 to 4096 (or more for dilute samples)
- Relaxation Delay (D1): 2-5 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 240 ppm (centered around 120 ppm)
- Temperature: 298 K

Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integration and Peak Picking: The relative areas of the signals in the ¹H NMR spectrum are determined by integration. The exact chemical shifts of the peaks in both ¹H and ¹³C spectra are determined by peak picking.

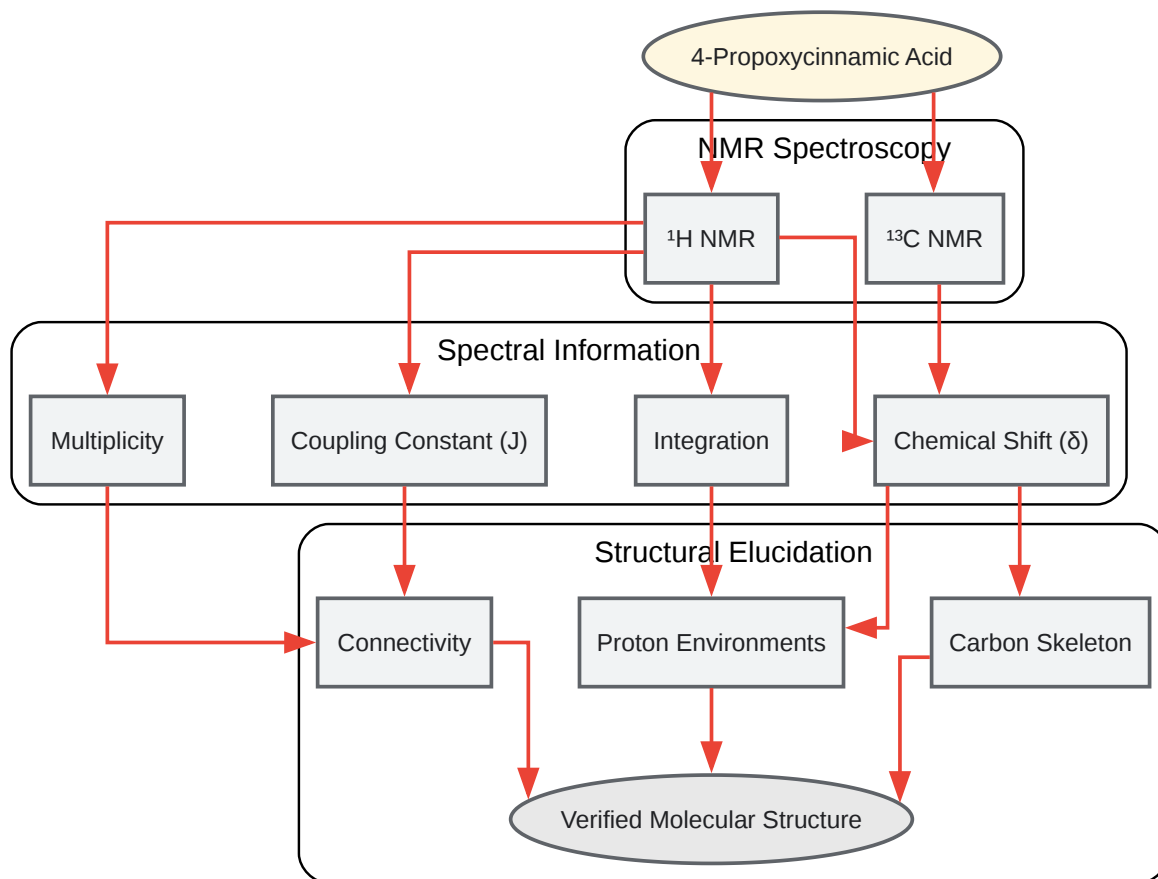
Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis workflow.



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Caption: Experimental workflow for NMR spectroscopic analysis.



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Caption: Logical relationship of NMR data to structural elucidation.

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